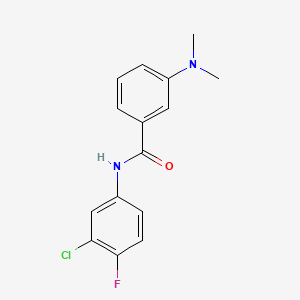
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide
Descripción general
Descripción
"N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" is a compound characterized by its unique structural and chemical properties, making it a subject of interest in various chemical and pharmaceutical studies. Research efforts have focused on its synthesis, crystal structure, and potential applications in diverse fields such as material science and biochemistry.
Synthesis Analysis
The synthesis of "N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" involves condensation reactions, typically starting from 4-fluorobenzaldehyde and 4-methoxybenzohydrazide. An example includes the acid-catalyzed reaction of related compounds in ethanol under reflux conditions, resulting in high yields of the target molecule (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of "N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" has been elucidated using techniques such as X-ray diffraction, revealing that it crystallizes in specific systems with detailed unit-cell dimensions. The molecule is almost planar, featuring intermolecular hydrogen bonding which contributes to its stability (Anandalakshmi et al., 2020).
Aplicaciones Científicas De Investigación
Structural Characterization and Crystal Properties
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide and its derivatives have been extensively studied for their crystal structure and properties. The compound has been characterized by various spectroscopic techniques, including X-ray diffraction, FT-IR, NMR, and mass spectroscopy. These studies reveal that the compound crystallizes in a monoclinic system, displaying specific space group characteristics and unit-cell dimensions, which are crucial for understanding its structural properties (Anandalakshmi, Senthilkumar, & Ananthi, 2020).
Antibacterial Potential
Research on N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives has demonstrated promising antibacterial properties. These compounds contain azometin and halogen groups, which have been shown to be effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Synthesis and Molecular Docking Studies
The synthesis of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives has been carried out using various methods, including microwave irradiation. Molecular docking studies have been conducted to predict their activity as antibacterial agents, providing insights into their potential mechanism of action at the molecular level (Li Wei-hua, Zhang Shu-fang, Hou Baorong, & Yuan Zhi-gang, 2006).
Xanthine Oxidase Inhibitory Activity
Certain derivatives of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide have been studied for their xanthine oxidase inhibitory activities. These compounds have shown potential in inhibiting the enzyme xanthine oxidase, which is significant in the treatment of diseases like gout (Yong-jun Han, Guo, & Xue, 2022).
Interaction with Biological Macromolecules
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives have demonstrated significant interactions with biological macromolecules such as DNA and enzymes. Studies have shown that these compounds can bind to DNA via intercalation and exhibit enzymatic activities. This property is crucial for understanding their potential therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-20-14-8-4-12(5-9-14)15(19)18-17-10-11-2-6-13(16)7-3-11/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYHZJHGFRDBZ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)